molecular formula C7H6IN3 B1389990 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1138444-15-1

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1389990
CAS No.: 1138444-15-1
M. Wt: 259.05 g/mol
InChI Key: ZPYNEWBMMLGARD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the iodination of 3-methylimidazo[4,5-b]pyridine. One common method includes the reaction of 3-methylimidazo[4,5-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Chemical Reactions Analysis

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their activity . This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives such as:

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and interaction profiles compared to its halogenated counterparts.

Properties

IUPAC Name

6-iodo-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNEWBMMLGARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673866
Record name 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-15-1
Record name 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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